molecular formula C14H22N2O2 B8658056 4-[1-(3,4-Dimethoxyphenyl)ethyl]piperazine

4-[1-(3,4-Dimethoxyphenyl)ethyl]piperazine

Cat. No. B8658056
M. Wt: 250.34 g/mol
InChI Key: LLIXNMSGKYIHJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[1-(3,4-Dimethoxyphenyl)ethyl]piperazine is a useful research compound. Its molecular formula is C14H22N2O2 and its molecular weight is 250.34 g/mol. The purity is usually 95%.
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properties

Product Name

4-[1-(3,4-Dimethoxyphenyl)ethyl]piperazine

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

IUPAC Name

1-[1-(3,4-dimethoxyphenyl)ethyl]piperazine

InChI

InChI=1S/C14H22N2O2/c1-11(16-8-6-15-7-9-16)12-4-5-13(17-2)14(10-12)18-3/h4-5,10-11,15H,6-9H2,1-3H3

InChI Key

LLIXNMSGKYIHJY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)OC)N2CCNCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A quantity of 0.17 g (0.6 mmole, 1 eq) of 1-(4-chloro-3-trifluoromethyl-phenyl)-piperazine and 0.1 g (0.6 mmole, 1 eq) of 3,4-dimethoxyacetophenone and 2 mL of Ti(OiPr)4 are warmed to 70° C. for 2 hours. The reaction solution is cooled to room temperature and 20 mL of anhydrous methanol is added followed by 1.0 g of NaBH4 and the resulting solution is stirred at room temperature for 2 hours. The reaction is quenched by the addition of 1 N NaOH and extracted with CH2Cl2. The CH2Cl2 extracts are dried over anhydrous MgSO4 and concentrated in vacuo. The residue is chromatographed on SiO2 with ethyl to afford 1-[4-chloro-3-trifluoromethyl)phenyl]-4-[1-(3,4-dimethoxyphenyl)ethyl]piperazine (compound 2). Analysis 1H NMR (400 MHz, CDCl3): 7.31 (1H, d), 7.19 (1H, m), 6.90 (4H, m), 3.89 (6H, d), 3.38 (1H, m), 3.20 (4H, m), 2.61 (4H, m). MS (LC-MS): Calculated for C21H24ClF3N2O2 428.88, found 429.30 (M+). III. 3-{1-4-(4-Bromo-3-methoxy-phenyl)-piperazin-1-yl]-ethyl}-quinoline via Scheme C
Quantity
0.17 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
catalyst
Reaction Step One
Name
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

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